molecular formula C19H17F3N6O B2915803 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide CAS No. 2034361-83-4

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

Cat. No.: B2915803
CAS No.: 2034361-83-4
M. Wt: 402.381
InChI Key: QCGDYNXREVKNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an azetidine-carboxamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group and an N-linked 2,3,4-trifluorophenyl moiety.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c1-10-5-11(2)28(26-10)16-6-15(23-9-24-16)27-7-12(8-27)19(29)25-14-4-3-13(20)17(21)18(14)22/h3-6,9,12H,7-8H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGDYNXREVKNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=C(C(=C(C=C4)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the core structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural features and molecular parameters of the target compound with analogs:

Compound Name (CAS) Substituent on Azetidine-Carboxamide Molecular Formula Molecular Weight Key Structural Differences
Target Compound (Not explicitly listed) 2,3,4-Trifluorophenyl Likely C21H18F3N7O ~433.4 (estimated) Fluorinated aromatic ring
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide (2034582-42-6) 2-Methoxy-5-methylphenyl C22H25N7O2 392.5 Methoxy and methyl groups on phenyl
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide (2034582-64-2) 2-Methylbenzo[d]thiazol-5-yl C21H21N7OS 419.5 Benzo[d]thiazole heterocycle
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide (2034473-31-7) 4-Methyl-1,2,5-oxadiazol-3-yl C14H14N8O2 326.31 Oxadiazole ring; simpler pyrazole
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide (2034581-48-9) Thiophen-2-yl ethyl C17H18N6OS 354.4 Thiophene-containing alkyl chain

Key Observations :

  • Fluorination: The target compound’s 2,3,4-trifluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methoxy or methyl substituents in ). Fluorination may improve target binding via hydrophobic interactions or altered electronic profiles.
  • Molecular Weight Trends : The target compound’s higher molecular weight (~433.4) compared to analogs (326.31–419.5) suggests a balance between bioavailability and steric bulk, critical for CNS penetration .
Kinase Inhibition Potential
  • Fluorination may enhance binding to ATP pockets.
  • Analog 2034582-64-2 : The benzo[d]thiazole group could confer selectivity for tyrosine kinases due to its planar, aromatic structure.

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide (commonly referred to as BDBM21211) has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article explores the biological activity of this compound, focusing on its inhibitory effects on various targets and its implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of BDBM21211 can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₅O
  • InChI Key : AACWUFIIMOHGSO-UHFFFAOYSA-N

This compound features a complex arrangement that includes a pyrazole ring and a trifluorophenyl group, which are significant for its biological interactions.

Biological Activity Overview

BDBM21211 has been primarily studied for its interaction with several biological targets, notably adenosine receptors and potassium channels. The following sections detail specific findings related to these activities.

Adenosine Receptor Inhibition

Research indicates that BDBM21211 exhibits potent inhibitory activity against the human adenosine A2A receptor , with a binding affinity characterized by a dissociation constant (Ki) of 2.10 nM . This high affinity suggests significant potential for modulating pathways associated with neuroprotection and anti-inflammatory responses .

Target Ki (nM) ΔG° (kcal/mol) Assay Description
Human Adenosine A2A Receptor2.10-11.7Binding assays using membranes from HEK cells transfected with adenosine receptors
Rat Adenosine A2A Receptor43-8.5Similar binding assays as above
Human Adenosine A1 Receptor210-7.9Binding assays using similar methodologies
Potassium Voltage-Gated Channel H2650-6.5Assessed via preclinical assays examining hERG channel inhibition

Potassium Channel Inhibition

In addition to its effects on adenosine receptors, BDBM21211 also inhibits the human ether-a-go-go-related gene (hERG) potassium channel, with an IC50 value of 650 nM . This activity is critical as hERG channel inhibition is often associated with cardiac toxicity in drug development .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of BDBM21211 based on its biological activities:

  • Neuroprotective Effects : Due to its high affinity for the A2A receptor, BDBM21211 has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate adenosine signaling pathways may offer protective benefits against neuronal damage.
  • Antithrombotic Potential : The compound's structural similarity to known factor Xa inhibitors suggests it could be evaluated for antithrombotic properties. Modifications to enhance selectivity and bioavailability could lead to new therapeutic agents in this area .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that derivatives of compounds similar to BDBM21211 exhibit selective cytotoxic effects on cancer cell lines, potentially making them candidates for targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.